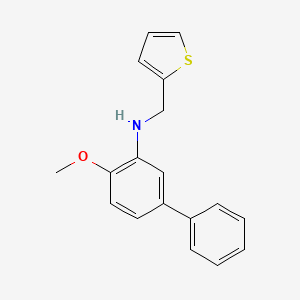
2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline is an organic compound that features a methoxy group, a phenyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 2-methoxy-5-((phenylamino)methyl)phenol using sodium borohydride (NaBH4) as a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation processes. The starting materials, such as 2-nitro-5-mercaptoaniline and halogenated benzene, undergo a series of reactions including nitration, reduction, and methylation to yield the final product . These processes are optimized for high yield and purity, with considerations for environmental safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenyl groups can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, mild temperatures (0-5°C).
Substitution: Halogens, sulfonyl chlorides, Lewis acids as catalysts.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of the thiophene ring can facilitate interactions with biological membranes, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but with a different substitution pattern on the aromatic ring.
2-Methoxy-5-((phenylamino)methyl)phenol: Shares the methoxy and phenyl groups but differs in the position of the thiophene ring.
Uniqueness
2-Methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and thiophene groups enhances its potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2-methoxy-5-phenyl-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-20-18-10-9-15(14-6-3-2-4-7-14)12-17(18)19-13-16-8-5-11-21-16/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGQWJOEFVEBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

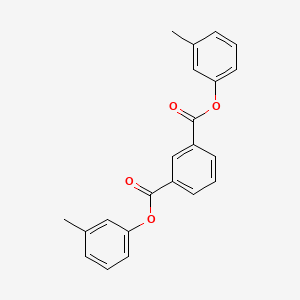
![N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5754892.png)
![Methyl (4-{[(2-methoxybenzyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B5754905.png)
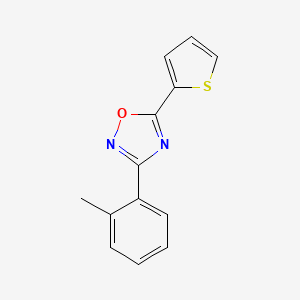

![3-chloro-6-fluoro-N-[(2-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5754921.png)
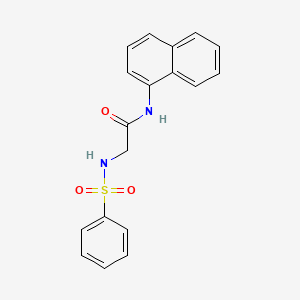
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-(3-{[(4-methoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5754941.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5754945.png)
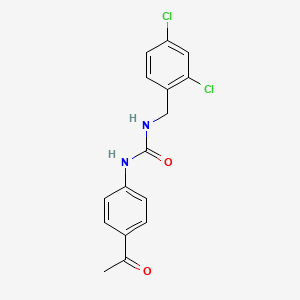
![(3E)-2-(2,2-diphenylacetyl)-3-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]inden-1-one](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
